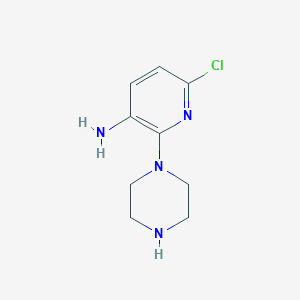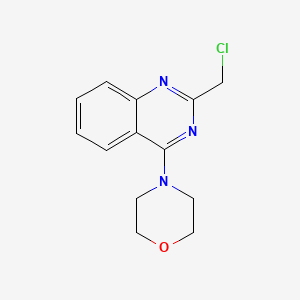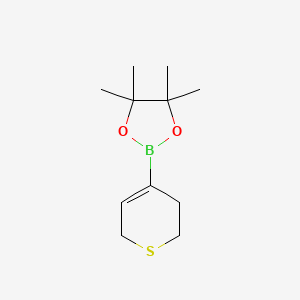
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
“6-Chloro-2-(piperazin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1261079-56-4 . It has a molecular weight of 212.68 and its IUPAC name is 6-chloro-2-(1-piperazinyl)-3-pyridinylamine .
Synthesis Analysis
There is a study that designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis
The InChI code of the compound is 1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2 . The compound has a linear formula of C9H13ClN4 .Chemical Reactions Analysis
The compound has been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Physical And Chemical Properties Analysis
The compound has a melting point range of 123 - 124 . The InChI key of the compound is FMTNTOUEYHYIFH-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chemokine Receptor Antagonism
A study has indicated that derivatives of piperazinyl pyridine, similar to “6-Chloro-2-(piperazin-1-yl)pyridin-3-amine”, have been designed as potent C–C chemokine receptor type 3 (CCR3) receptor antagonists . These compounds could be significant in the treatment of diseases where CCR3 is implicated, such as asthma and allergies .
Anti-tubercular Agents
Research has been conducted on structurally related compounds for their potential use as anti-tubercular agents . These compounds have been synthesized and evaluated for activity against Mycobacterium tuberculosis, suggesting that “6-Chloro-2-(piperazin-1-yl)pyridin-3-amine” could also be explored for similar applications .
Synthesis of Structurally Modified Derivatives
There is ongoing research into the synthesis of novel derivatives of piperazinyl compounds for various applications. This indicates a potential application of “6-Chloro-2-(piperazin-1-yl)pyridin-3-amine” in the development of new chemical entities with possible therapeutic properties .
Mécanisme D'action
Target of Action
They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . One study found significant activity on the kinase p70S6Kβ .
Mode of Action
For instance, the synthesis of 2-substituted chiral piperazines involves a key step of aza-Michael addition between diamine and the in situ generated sulfonium salt .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-2-piperazin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTNTOUEYHYIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)


![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)